5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
Beschreibung
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core. The structure includes a chlorine atom at position 5 and a piperazine moiety at position 4, with the dihydrochloride salt enhancing aqueous solubility for pharmacological applications. Pyrrolo[2,3-d]pyrimidines are recognized for their structural resemblance to purine nucleosides, enabling interactions with enzymes and receptors in therapeutic contexts, particularly in oncology and antiviral research .
Eigenschaften
IUPAC Name |
5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVHRIYMWGOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit various enzymes and receptors.
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes. For instance, some derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
For example, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the α-amylase enzyme, affecting the breakdown of complex carbohydrates into glucose.
Biochemische Analyse
Biochemical Properties
It has been found that compounds similar to it have shown promising binding affinities against Bcl2 anti-apoptotic protein. This suggests that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
In cellular contexts, this compound may exert significant effects. For instance, compounds with similar structures have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells. They have also been found to induce apoptotic death of MCF7 cells. These findings suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biologische Aktivität
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound primarily acts as an inhibitor of the protein kinase B (Akt) pathway, which is crucial in regulating cell survival and proliferation. Akt is often hyperactivated in cancers, making it a prime target for therapeutic intervention. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can exhibit selective inhibition of Akt, leading to reduced tumor growth and increased apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
Recent research has demonstrated that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for various derivatives against different cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | LNCaP | 18.0 | Akt Inhibition |
| 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | PC-3 | 21.3 | Akt Inhibition |
| 5e | HeLa | <50 | Induction of Apoptosis |
| 5k | HepG2 | <100 | Upregulation of pro-apoptotic proteins |
These findings suggest that this compound can effectively induce apoptosis through the regulation of apoptotic markers such as caspase-3 and Bax while downregulating Bcl-2 in HepG2 cells .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly influenced by their structural components. Variations in substituents on the piperazine ring and the pyrimidine core have been systematically studied to optimize potency and selectivity for Akt inhibition.
- Chlorine Substitution : The presence of a chlorine atom at the 5-position has been shown to enhance selectivity for Akt over other kinases such as PKA.
- Piperazine Modifications : Different piperazine derivatives have been evaluated for their effects on bioavailability and metabolic stability. For instance, compounds with bulky substituents on the piperazine ring often exhibit improved cellular uptake but may suffer from reduced selectivity .
Case Studies
A notable study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines. Among them, compound 5k was highlighted for its ability to induce apoptosis in HepG2 cells by modulating key apoptotic proteins . This compound was compared to standard treatments like Staurosporine, demonstrating comparable efficacy in activating caspase pathways.
Another case involved the assessment of 5q and 5t , which displayed potent antiproliferative effects against LNCaP and PC-3 cell lines with IC50 values indicating strong activity at nanomolar concentrations . These findings support the ongoing development of these compounds as potential therapeutic agents targeting Akt in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cyclin Dependent Kinases (CDKs)
One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. Research indicates that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride can selectively inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK6. This inhibition can potentially lead to the development of new cancer therapies.
Table 1: CDK Inhibition Profile of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Glycogen Synthase Kinase 3 (GSK-3) Modulation
The compound also acts as a modulator of glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in various cellular processes including metabolism and cell differentiation. Inhibition of GSK-3 has been linked to neuroprotective effects and the treatment of mood disorders.
Case Study: Neuroprotective Effects
A study demonstrated that administering 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride in animal models resulted in significant neuroprotection against neurotoxicity induced by amyloid-beta peptides, suggesting its potential in treating Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced pharmacological properties. For instance, modifications on the piperazine ring have yielded compounds with increased potency against specific cancer cell lines.
Table 2: Synthesized Derivatives and Their Activities
| Derivative | Activity | Reference |
|---|---|---|
| 7-Cyclopentyl-N,N-dimethyl derivative | Enhanced CDK inhibition | |
| Nitroso derivative | Increased GSK-3 inhibition |
Clinical Implications
The potential clinical implications of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride are vast:
Cancer Therapy
Given its ability to inhibit key kinases involved in tumor proliferation, this compound is being investigated as a candidate for targeted cancer therapies.
Neurological Disorders
Its modulatory effects on GSK-3 suggest that it could be beneficial for treating conditions like bipolar disorder and Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Piperazine vs. Pyrrolidine Derivatives
- Piperazine (Target Compound) : The 6-membered piperazine ring contains two nitrogen atoms, facilitating hydrogen bonding and improving solubility via protonation (enhanced by the dihydrochloride salt). This structure is associated with increased binding affinity to kinase targets due to its ability to occupy hydrophobic pockets and form polar interactions .
- Pyrrolidine (5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine): The 5-membered pyrrolidine ring lacks a second nitrogen, reducing hydrogen-bonding capacity.
Piperidine and Imidazole Derivatives
- Piperidine (4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride) : Piperidine’s single nitrogen and chlorobenzyl group increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. This compound’s molecular weight (378.3 g/mol) is higher than the target compound, impacting pharmacokinetics .
Substituent Variations at Position 5
- Chlorine (Target Compound) : The electron-withdrawing chlorine atom at position 5 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions during synthesis. It also influences electronic distribution, affecting binding to ATP-binding pockets in kinases .
- Fluorophenyl (4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine): Fluorine’s electronegativity and small size improve membrane permeability but may reduce solubility compared to chlorine.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer: Multi-step synthesis requires optimizing reaction conditions (solvent, temperature, catalysts) and intermediate purification. For pyrrolo[2,3-d]pyrimidine derivatives, a common approach involves:
Cyclization of precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine .
Chlorination using POCl₃ or PCl₅ to introduce the chloro substituent .
Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination.
Key challenges include minimizing side reactions during chlorination and ensuring high yields in the final dihydrochloride salt formation. Solvent polarity and catalyst selection (e.g., Pd for coupling) are critical .
Q. Which spectroscopic techniques are most effective for characterizing purity and structure?
- Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolo-pyrimidine core and piperazinyl substitution .
- HPLC-MS : Assess purity (>95%) and detect residual solvents or byproducts .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguous stereochemistry or salt forms .
Commercial standards may lack analytical data, necessitating in-house validation .
Q. What in vitro assays are suitable for initial screening of kinase inhibitory activity?
- Methodological Answer:
- ATP-competitive ELISA assays using recombinant kinases (e.g., EGFR, VEGFR2) to measure IC₅₀ values .
- Cellular proliferation assays (e.g., MTT) in cancer cell lines to evaluate downstream pathway inhibition.
- Selectivity profiling via kinase panel screens (≥50 kinases) to identify off-target effects .
Advanced Research Questions
Q. How can computational modeling guide synthesis optimization and target selectivity?
- Methodological Answer:
- Reaction path search algorithms (e.g., DFT calculations) predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
- Molecular docking (AutoDock, Schrödinger) models binding modes with kinase ATP pockets, informing piperazinyl group modifications for enhanced selectivity .
- MD simulations assess stability of compound-kinase complexes over time, correlating with inhibitory potency .
Q. How do chloro and piperazinyl substituents influence kinase selectivity?
- Methodological Answer:
- The chloro group at position 5 enhances hydrophobic interactions with kinase hinge regions (e.g., EGFR T790M), while the piperazinyl group improves solubility and permits hydrogen bonding with catalytic lysines .
- Comparative studies of analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives) show substituent size/position alters kinase binding pockets (Table 1) :
| Analog | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Target Compound | 12 ± 1.5 | 280 ± 25 | 23.3 |
| 4-Chloro-5-ethyl analog | 18 ± 2.1 | 450 ± 30 | 25.0 |
| 4-Chloro-7-methyl analog | 85 ± 5.3 | 120 ± 10 | 1.4 |
Q. What strategies resolve contradictions in reported kinase inhibition data?
- Methodological Answer:
- Meta-analysis of literature to identify variables (e.g., assay pH, ATP concentrations) causing discrepancies .
- Structural-activity landscapes (SALI) correlate substituent effects with activity cliffs across studies .
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics independently .
Q. How can researchers determine binding modes with atypical kinase targets?
- Methodological Answer:
- Cryo-EM or co-crystallization with engineered kinase domains (e.g., Src-family kinases) .
- Alanine scanning mutagenesis identifies critical residues for binding; e.g., mutating gatekeeper residues (T315I in Bcr-Abl) tests steric effects .
- FRET-based conformational assays monitor kinase activation loop dynamics upon compound binding .
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary across studies?
- Methodological Answer:
- pH-dependent solubility : The dihydrochloride salt’s solubility decreases in physiological buffers (pH 7.4) vs. acidic conditions. Use HPLC-UV to quantify degradation products (e.g., free base formation) .
- Light/temperature sensitivity : Store lyophilized samples at -80°C under argon to prevent piperazinyl group oxidation .
Key Methodological Takeaways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
